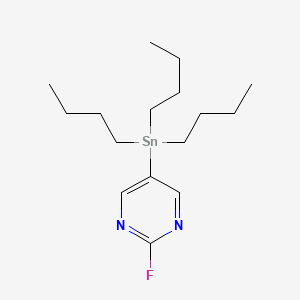
6-Methylhepta-4,5-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylhepta-4,5-dienoic acid is an organic compound with the molecular formula C8H12O2 It is characterized by a heptadienoic acid structure with a methyl group attached to the sixth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylhepta-4,5-dienoic acid can be achieved through several methods. One common approach involves the ozonolysis of (E)-β-ocimene, which leads to the formation of this compound as one of the products . This reaction typically requires controlled conditions, including the presence of ozone and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale ozonolysis processes, where the reaction conditions are optimized for maximum yield and purity. The use of advanced separation techniques, such as distillation and chromatography, ensures the isolation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methylhepta-4,5-dienoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The presence of double bonds allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions can be carried out using halogens like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
6-Methylhepta-4,5-dienoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Methylhepta-4,5-dienoic acid involves its interaction with various molecular targets. The presence of conjugated double bonds allows it to participate in electron transfer reactions, which can influence biological pathways. Its derivatives may act on specific enzymes or receptors, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-5-hepten-2-one: This compound shares a similar structure but differs in the position and type of functional groups.
6-Methyl-3,5-heptadien-2-one: Another related compound with a similar carbon skeleton but different functional groups.
Uniqueness
6-Methylhepta-4,5-dienoic acid is unique due to its specific arrangement of double bonds and the presence of a carboxylic acid group
Propriétés
Numéro CAS |
130469-73-7 |
|---|---|
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
InChI |
InChI=1S/C8H12O2/c1-7(2)5-3-4-6-8(9)10/h3H,4,6H2,1-2H3,(H,9,10) |
Clé InChI |
DLRKSOWCYPYSNX-UHFFFAOYSA-N |
SMILES canonique |
CC(=C=CCCC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


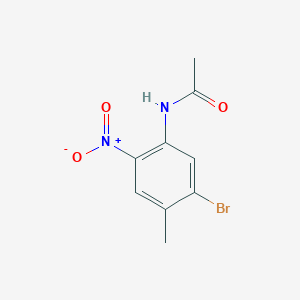
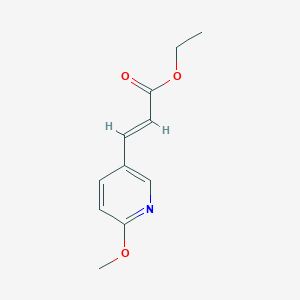
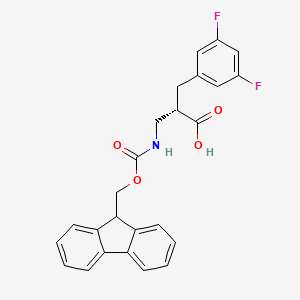

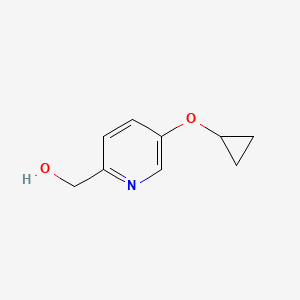
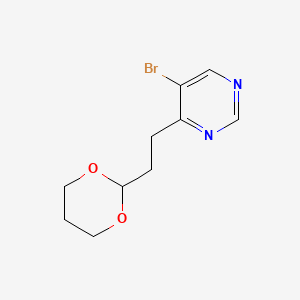
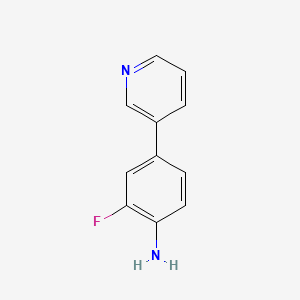

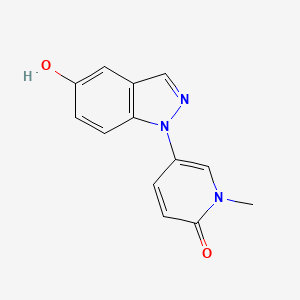

![3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol](/img/structure/B13984236.png)
![Methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13984253.png)
![Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate](/img/structure/B13984254.png)
